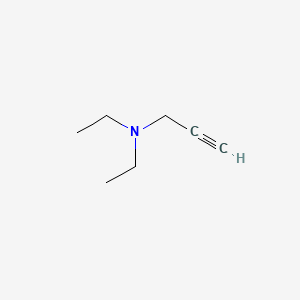
4,5-Dichloro-2-fluoroaniline
Übersicht
Beschreibung
4,5-Dichloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is used as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and other chemical products .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-fluoroaniline consists of a six-membered carbon ring (benzene) with two chlorine atoms, one fluorine atom, and one amine group (NH2) attached . The average molecular mass is 180.007 Da .Wissenschaftliche Forschungsanwendungen
Chemical and Physiological Characterization of Fluorinated Compounds
4,5-Dichloro-2-fluoroaniline is a fluorinated aromatic amine that can potentially serve as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Fluorinated compounds are known for their unique properties, such as increased stability, lipophilicity, and bioactivity, making them valuable in several applications. The presence of fluorine atoms in pharmaceuticals can influence the drug's distribution within the body, its metabolic stability, and its binding affinity to biological targets. Similarly, in agrochemicals, fluorination can enhance herbicidal or pesticidal activity (Carvalho & Oliveira, 2017).
Exploration in Material Science
Fluorinated compounds, including 4,5-Dichloro-2-fluoroaniline derivatives, are explored for their potential applications in material science, particularly in the development of fluoropolymers. These polymers exhibit exceptional chemical resistance, thermal stability, and unique electrical properties due to the presence of fluorine atoms, making them suitable for high-performance applications in aerospace, automotive, and telecommunications industries. The research into fluorinated aniline derivatives could lead to new materials with improved properties and applications (Freccero, Fagnoni, & Albini, 2003).
Environmental and Toxicological Studies
Environmental studies focus on understanding the impact and fate of fluorinated anilines, including 4,5-Dichloro-2-fluoroaniline, in ecosystems. Such compounds can undergo various degradation processes, influencing their persistence and toxicity in the environment. Research on the metabolism, biodegradation, and toxicological effects of these compounds is crucial for assessing environmental risks and developing strategies for pollution control and remediation. Studies have shown that fluorinated anilines can be metabolized by organisms, leading to the formation of less harmful products, which is significant for evaluating the ecological impact of these substances (Duckett et al., 2006).
Biofield Energy Treatment Research
An intriguing area of research involves the study of biofield energy treatments on chemical compounds, including fluorinated anilines. These studies investigate how such treatments can modulate the physical, thermal, and spectral properties of compounds like 4,5-Dichloro-2-fluoroaniline. Although this research is at the frontier of science, it opens up possibilities for novel methods of influencing chemical properties without the use of traditional chemical processes. Results from these studies could have implications for materials science, pharmaceutical development, and the broader field of energy medicine (Trivedi et al., 2015).
Safety And Hazards
4,5-Dichloro-2-fluoroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
4,5-dichloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVHVKVTUTGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278840 | |
| Record name | 4,5-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-fluoroaniline | |
CAS RN |
2729-36-4 | |
| Record name | 2729-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)



